N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O6/c1-9-14(16(23)19-5-3-2-4-13(19)17-9)18-15(22)10-6-11(20(24)25)8-12(7-10)21(26)27/h2-8H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQKUFRCLFMQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with β-dicarbonyl compounds in the presence of a catalyst can yield the desired bicyclic structure.
The next step involves the introduction of the 3,5-dinitrobenzamide moiety. This can be accomplished through a nucleophilic substitution reaction where the pyrido[1,2-a]pyrimidine derivative reacts with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups, where nucleophiles such as amines or thiols can replace the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where nitro groups are converted to amino groups.
Substitution: Substituted derivatives where nitro groups are replaced by nucleophiles.
Scientific Research Applications
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The nitro groups can also undergo bioreduction, generating reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrido[1,2-a]pyrimidinone Core
The target compound is compared to structurally related derivatives, focusing on substituent effects:
Table 1: Key Structural and Inferred Property Comparisons
Key Observations:
Electronic Effects: The 3,5-dinitrobenzamide group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the electron-rich 1,3-benzodioxol substituent in patent compounds . This could influence interactions with nucleophilic residues in biological targets.
Solubility and Pharmacokinetics :
- The patent compounds’ piperazine substituents likely enhance aqueous solubility due to their basic nitrogen atoms, a common strategy in drug design . The target compound’s nitro groups may reduce solubility but increase metabolic stability by resisting enzymatic degradation.
Structural Complexity: Wiley-VCH derivatives (e.g., 3c) feature fused pyrimido[1,2-a][1,3]diazepin rings, increasing molecular rigidity. This could enhance binding affinity to specific targets like kinases, whereas the simpler pyrido[1,2-a]pyrimidinone core of the target compound may offer synthetic accessibility .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s straightforward substitution pattern (methyl and nitro groups) may simplify synthesis compared to fused-ring systems in Wiley-VCH derivatives .
- Thermodynamic Stability : Nitro groups could increase thermal stability but may pose challenges in reduction-sensitive environments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide, and how can intermediates be stabilized?
- Methodology : Synthesis typically involves coupling a pyrido[1,2-a]pyrimidinone scaffold with a 3,5-dinitrobenzoyl chloride derivative. Key steps include:
- Nucleophilic acyl substitution : Reacting the amine group of the pyrido-pyrimidinone core with the acyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Stability : Protect intermediates from moisture and light; use inert atmospheres (N₂/Ar) during reactions to prevent hydrolysis of the nitro groups .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and supramolecular interactions. SHELX software is widely used for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to verify substituent positions. For example, the pyrido-pyrimidinone C=O group appears at ~170 ppm in ¹³C NMR .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What are the primary solubility challenges for this compound in biological assays?
- Solubility profile : The 3,5-dinitrobenzamide moiety confers hydrophobicity. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies to avoid cytotoxicity .
- Micellar systems : Poloxamers (e.g., Pluronic F-68) or cyclodextrins to enhance aqueous dispersion .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what are the structure-activity relationship (SAR) trends?
- Mechanistic insights :
- The pyrido-pyrimidinone core may intercalate with DNA or inhibit kinases via H-bonding (C=O and NH groups) .
- The 3,5-dinitro groups enhance electron-deficient character, potentially facilitating interactions with arginine/lysine residues in enzymes .
- SAR validation :
- Compare analogues (e.g., replacing dinitro with chloro/methoxy groups) to assess potency shifts in cytotoxicity assays (e.g., IC50 against HeLa cells) .
Q. What computational approaches are suitable for predicting the compound’s binding modes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DprE1 (a Mycobacterium tuberculosis enzyme). Focus on:
- Electrostatic complementarity : Nitro groups with positively charged enzyme pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How can contradictory data on antimicrobial activity be resolved?
- Case example : If MIC values vary across bacterial strains (e.g., Gram-positive vs. Gram-negative), consider:
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to quantify compound uptake .
- Resistance profiling : Screen for efflux pump overexpression (e.g., qPCR for AcrAB-TolC in E. coli) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Derivatization :
- Prodrug design : Mask nitro groups as amine precursors (e.g., using azide reducible by bacterial nitroreductases) .
- PEGylation : Attach polyethylene glycol chains to the pyrimidinone N-position to reduce hepatic clearance .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
